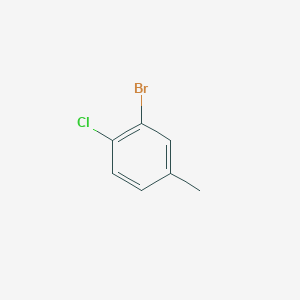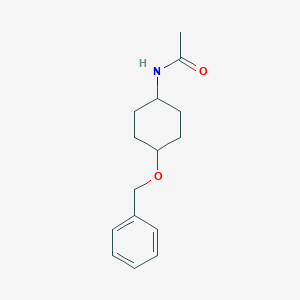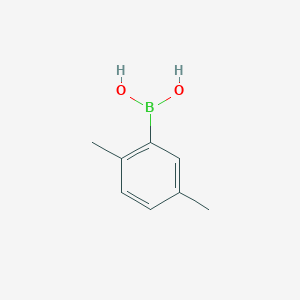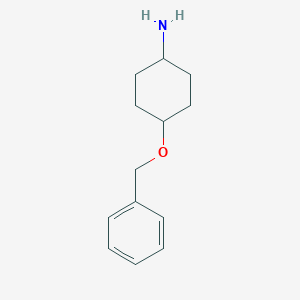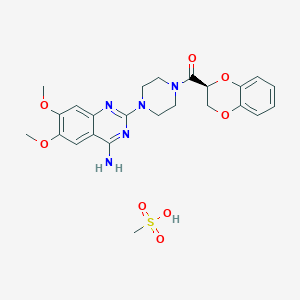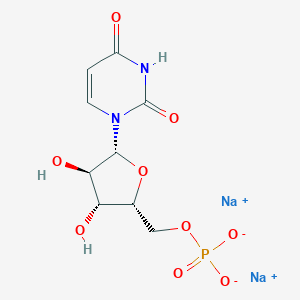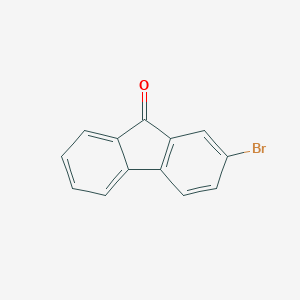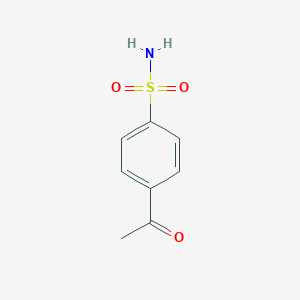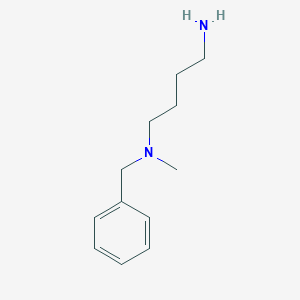![molecular formula C19H12N2O2 B123788 5,11-Dihydro-2-hydroxyindolo[3,2-b]carbazole-6-carboxaldehyde CAS No. 549548-26-7](/img/structure/B123788.png)
5,11-Dihydro-2-hydroxyindolo[3,2-b]carbazole-6-carboxaldehyde
描述
The compound 5,11-Dihydro-2-hydroxyindolo[3,2-b]carbazole-6-carboxaldehyde is a derivative of the indolo[3,2-b]carbazole family, which is a class of polycyclic compounds characterized by their fused ring structure that includes an indole and a carbazole moiety. This family of compounds has been the subject of various synthetic methods due to their interesting chemical properties and potential applications in pharmacology and materials science.
Synthesis Analysis
Several methods have been developed for the synthesis of 5,11-dihydroindolo[3,2-b]carbazole derivatives. A general two-step method involves the condensation of indole and aromatic aldehydes, catalyzed by hydroiodic acid, followed by oxidation with iodine to afford symmetrical 6,12-diaryl derivatives . Another approach for the synthesis of these compounds includes a double acetylation process using acetic anhydride and boron trifluoride etherate, leading to 2,8-diacetyl derivatives, which can be further oxidized and reacted with aromatic o-diamines to introduce quinoxalinyl fragments . A novel synthetic approach involves a double Friedel–Crafts acylation followed by palladium-catalyzed cyclization to create fused nine-ring systems . Additionally, a one-pot synthesis method has been developed, which includes condensation, intramolecular cyclization, and various functionalization reactions to obtain a variety of substituted indolo[3,2-b]carbazoles .
Molecular Structure Analysis
The molecular structure of 5,11-dihydroindolo[3,2-b]carbazole derivatives is characterized by a polycyclic scaffold that includes a dihydroindolo moiety fused to a carbazole. This core structure can be further modified by introducing various substituents at different positions on the rings, which can significantly alter the compound's physical, chemical, and optical properties .
Chemical Reactions Analysis
The chemical reactivity of 5,11-dihydroindolo[3,2-b]carbazole derivatives allows for a variety of functionalization reactions. These include acylation, alkylation, arylation, formylation, bromination, and coupling reactions, which can be performed in a regioselective manner . Oxidative polymerization of related compounds, such as 5,6-dihydroxyindoles, can lead to cyclotrimerization and the formation of diindolocarbazole derivatives . Additionally, the introduction of thiophene units and other heterocyclic fragments can be achieved through specific synthetic strategies .
Physical and Chemical Properties Analysis
The physical and chemical properties of 5,11-dihydroindolo[3,2-b]carbazole derivatives are influenced by the nature and position of substituents on the core structure. These compounds exhibit a range of optical properties, which can be measured and tailored for specific applications . The thermal stability and electrochemical properties of these derivatives have also been characterized, indicating their potential utility in materials science . Furthermore, the introduction of functional groups can lead to novel properties, such as chromogenic sensing abilities .
科学研究应用
Synthesis and Chemical Modifications
A number of studies have focused on the synthesis of 5,11-dialkyl-6,12-di(hetero)aryl-5,11-dihydroindolo[3,2-b]carbazoles through modified methods such as HBr-catalyzed condensation and iodine-mediated aromatization. These procedures have been utilized to create a variety of derivatives, including 2,8-dicyano and 2,8-bis(benzo[d]thiazol-2-yl)-substituted variants, demonstrating the versatility of the core structure for chemical modifications (Irgashev et al., 2018).
Application in Organic Electronics
The synthesis of 5,11-diaryl-5,11-dihydroindolo[3,2-b]carbazole derivatives has been reported for use as hole-transport layers in organic light-emitting devices (OLEDs). These molecules exhibit high glass transition temperatures, can be readily evaporated to form uniform thin films, and have ionization potentials well-matched to indium–tin oxide (ITO) anodes, making them suitable for OLED applications (Hu et al., 2000).
Photophysical and Electrochemical Properties
Research on indolo[3,2-b]carbazole-based metal–organic coordination polymers has shown that these compounds display linker-based blue fluorescence, highlighting their potential for applications in fluorescent materials and sensors (Khan et al., 2018).
Novel Derivatives and Their Applications
A variety of novel 6,12-di(thiophen-2-yl) substituted 5,11-dihydroindolo[3,2-b]carbazoles have been synthesized, demonstrating the potential for further modification and application in optoelectronic devices due to their optical and redox properties (Irgashev et al., 2014).
未来方向
属性
IUPAC Name |
2-hydroxy-5,11-dihydroindolo[3,2-b]carbazole-6-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12N2O2/c22-9-14-18-11-3-1-2-4-15(11)20-17(18)8-13-12-7-10(23)5-6-16(12)21-19(13)14/h1-9,20-21,23H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGKLUBYTXRQWNO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2)C=C4C5=C(C=CC(=C5)O)NC4=C3C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50462432 | |
| Record name | AGN-PC-006STC | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50462432 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,11-Dihydro-2-hydroxyindolo[3,2-b]carbazole-6-carboxaldehyde | |
CAS RN |
549548-26-7 | |
| Record name | 5,11-Dihydro-2-hydroxyindolo[3,2-b]carbazole-6-carboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=549548-26-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | AGN-PC-006STC | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50462432 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



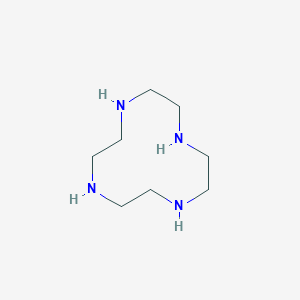
![2-{3-[(E)-(2,6-Dichloro-4-nitrophenyl)diazenyl]-9H-carbazol-9-yl}ethan-1-ol](/img/structure/B123706.png)
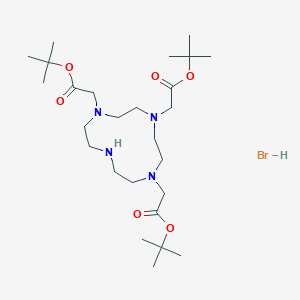
![[2-[(4S)-4-methyl-4,5-dihydro-1,3-oxazol-2-yl]phenyl]-diphenylphosphane](/img/structure/B123708.png)
